SCD1 inhibitor-4
Overview
Description
DUN41875 is a chemical compound known for its role as an inhibitor of stearoyl-coenzyme A desaturase 1. This enzyme is involved in the metabolism of fatty acids, making DUN41875 a significant compound in the study of metabolic diseases, neurodegenerative disorders, and lipid biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DUN41875 involves multiple steps, starting with the preparation of the core structure, which includes a pyrazole ring and an imidazole ring. The reaction conditions typically involve the use of methanol as a solvent, and the reactions are carried out under controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of DUN41875 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The compound is then formulated into a solid form for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
DUN41875 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DUN41875 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
DUN41875 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and fatty acid metabolism.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in treating metabolic diseases and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and biochemical research tools.
Mechanism of Action
DUN41875 exerts its effects by inhibiting the activity of stearoyl-coenzyme A desaturase 1. This enzyme is responsible for the desaturation of stearoyl-coenzyme A to oleoyl-coenzyme A, a key step in fatty acid metabolism. By inhibiting this enzyme, DUN41875 reduces the production of monounsaturated fatty acids, which can have various effects on cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
SCD1 Inhibitor-4: Another potent inhibitor of stearoyl-coenzyme A desaturase 1, used in similar research applications.
MF438: A compound with similar inhibitory effects on stearoyl-coenzyme A desaturase 1.
Uniqueness
DUN41875 is unique due to its specific molecular structure, which allows for high potency and selectivity in inhibiting stearoyl-coenzyme A desaturase 1. This makes it a valuable tool in studying the enzyme’s role in various biological processes and diseases .
Properties
IUPAC Name |
5-methyl-N-(1-methylpyrazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c1-11-15(16(26)22-14-6-7-24(2)23-14)21-10-25(11)9-12-4-3-5-13(8-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTKICDSXNUMBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NN(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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